2-acetamido-4-(methylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide
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Overview
Description
2-acetamido-4-(methylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a triazolopyridine moiety, which is often associated with biological activity, making it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-4-(methylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide typically involves multiple steps:
Formation of the Triazolopyridine Core: This step involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions to form the triazolopyridine core.
Attachment of the Butanamide Side Chain: The triazolopyridine intermediate is then reacted with a suitable butanamide derivative under controlled conditions to attach the butanamide side chain.
Introduction of the Acetamido and Methylthio Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-4-(methylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazolopyridine ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic system.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazolopyridine derivatives.
Substitution Products: Substituted acetamido derivatives.
Scientific Research Applications
2-acetamido-4-(methylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in various cancers.
Biological Studies: The compound is used in studies to understand its effects on cell signaling pathways and its potential as an anticancer agent.
Chemical Biology: It serves as a tool compound to probe the function of triazolopyridine-containing molecules in biological systems.
Mechanism of Action
The mechanism of action of 2-acetamido-4-(methylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide involves its interaction with molecular targets such as kinases. The triazolopyridine moiety is known to bind to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds also feature a triazole ring fused to an aromatic system and are investigated for their anticancer properties.
Triazolopyrazine Derivatives: These compounds are studied for their kinase inhibition properties and potential anticancer activity.
Uniqueness
2-acetamido-4-(methylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
2-acetamido-4-methylsulfanyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O2S/c1-9(24)20-11(4-6-26-2)14(25)19-8-13-22-21-12-7-10(15(16,17)18)3-5-23(12)13/h3,5,7,11H,4,6,8H2,1-2H3,(H,19,25)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQUWYCTTZBPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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